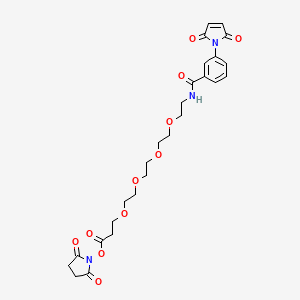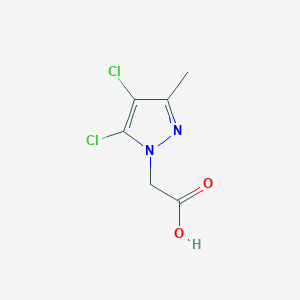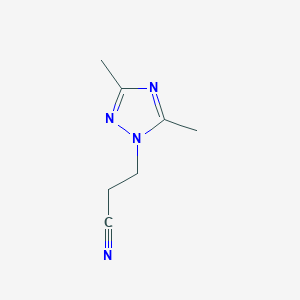
3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Übersicht
Beschreibung
This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring occurs in many important biological compounds, including the nucleobases cytosine, thymine, and uracil .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with a suitable amine. The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with a carboxylic acid group and a 2,4-difluorophenyl group. The presence of the fluorine atoms would likely make the compound more electronegative and could influence its reactivity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The fluorine atoms on the phenyl ring could potentially be replaced through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The fluorine atoms would increase the compound’s electronegativity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The title compound has been investigated for its molecular structure and interactions. It is part of a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, known for a wide spectrum of biological activities. The dihydropyrimidine ring of the compound adopts a specific conformation, contributing to its biological relevance. Crystal packing is stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, with an intramolecular C—H⋯O hydrogen bond also present (Mohideen, Rasheeth, Huq, & Nizar, 2008).
Anticonvulsant Activity
Certain molecular salts related to the compound, such as 2-methylpyridinium and pyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates, have demonstrated significant anticonvulsant activity at low concentrations. These salts are prepared from specific reactants and characterized by various analytical techniques. Notably, acute toxicity studies indicate their relatively high safety profile, with no observed behavioral changes in tested animals (Mangaiyarkarasi & Kalaivani, 2013).
Supramolecular Association
The compound is also explored in the context of supramolecular association in proton-transfer adducts, involving reactions with benzamidine and specific carboxylic acids. This leads to the formation of various organic salts characterized by unique acid-base complexes and supramolecular synthons. These structures are detailed through hydrogen bonding patterns and their impact on molecular stability (Portalone, 2010).
Fluorescent Properties
Complexes derived from reactions involving 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been studied for their topologies and fluorescent properties. Different complexes show varying framework structures and topologies, with distinct fluorescent emissions related to specific intraligand emissions. Such studies highlight the potential application in materials science, especially in designing fluorescent materials (Chen, Yan, Xing, Zhang, & Liang, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O4/c12-5-1-2-8(7(13)3-5)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIHFAPAYKHYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C(=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)



![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)

